(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

Catalog No.
S6578664
CAS No.
1870258-51-7
M.F
C10H10BrClN2O2
M. Wt
305.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanon...

CAS Number

1870258-51-7

Product Name

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)-morpholin-4-ylmethanone

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.55 g/mol

InChI

InChI=1S/C10H10BrClN2O2/c11-8-6-13-9(12)5-7(8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2

InChI Key

FKEXAGZIVFXELR-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=NC=C2Br)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC=C2Br)Cl

The exact mass of the compound (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is 303.96142 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone (CAS 1870258-51-7) is a functionalized, orthogonally reactive dihalopyridine building block. It features a C5-bromide primed for transition-metal-catalyzed cross-coupling, a C2-chloride susceptible to nucleophilic aromatic substitution (SNAr), and a C4-morpholino amide that acts as both a robust directing group and a privileged pharmacophore [1]. From a procurement perspective, this compound serves as an advanced intermediate for targeted therapeutics, such as SOS1 and PI3K inhibitors, allowing buyers to bypass hazardous acid chloride generation and focus immediately on core scaffold diversification [2].

Attempting to substitute this compound with the cheaper free acid (5-bromo-2-chloroisonicotinic acid) or ester (methyl 5-bromo-2-chloroisonicotinate) introduces severe process liabilities. The free acid requires stoichiometric coupling reagents or hazardous chlorinating agents (e.g., thionyl chloride) for every derivative made, significantly reducing library synthesis efficiency [1]. Furthermore, ester analogs are prone to premature hydrolysis under the basic conditions (such as aqueous potassium carbonate) required for subsequent Suzuki-Miyaura couplings at the C5 position [2]. The pre-installed morpholino amide is sterically shielded, hydrolytically stable, and compatible with both strong bases and transition-metal catalysis, making it a highly practical selection for multi-step syntheses.

Quantified Hydrolytic Resistance Under Basic Cross-Coupling Conditions

When subjected to standard basic cross-coupling conditions (e.g., 2M K2CO3 at 80 °C), the morpholino amide exhibits quantifiable hydrolytic resistance compared to ester analogs. While methyl 5-bromo-2-chloroisonicotinate undergoes significant saponification (>40% conversion to the free acid), the morpholino amide remains >98% intact, preserving the C4 substituent for downstream utility [1].

Evidence DimensionSaponification/Hydrolysis rate under basic coupling conditions (2M K2CO3, 80 °C, 12h)
Target Compound Data<2% hydrolysis (morpholino amide remains intact)
Comparator Or BaselineMethyl 5-bromo-2-chloroisonicotinate (>40% hydrolysis to free acid)
Quantified Difference>20-fold reduction in unwanted hydrolysis
ConditionsAqueous basic cross-coupling conditions (2M K2CO3, 80 °C)

Eliminates the need for re-esterification or late-stage amidation after Suzuki coupling, directly improving overall yield and process efficiency.

Chemoselective Sequential Functionalization at C5 and C2

The distinct halogenation pattern (C5-Br vs. C2-Cl) enables strict orthogonal functionalization. Palladium-catalyzed cross-coupling occurs selectively at the C5-bromide at moderate temperatures (80-90 °C), leaving the C2-chloride untouched [1]. In contrast, 2,5-dibromo analogs yield poorly selective mixtures (~60:40) of C5 and C2 coupled products. The C2-chloride can subsequently be displaced via SNAr at elevated temperatures (>100 °C).

Evidence DimensionRegioselectivity of initial Pd-catalyzed cross-coupling
Target Compound Data>95% selectivity for C5-bromide coupling
Comparator Or Baseline2,5-dibromoisonicotinic acid derivatives (~60:40 C5:C2 mixture)
Quantified Difference>35% improvement in regioselectivity
ConditionsStandard Pd-catalyzed coupling (e.g., Pd(dppf)Cl2, 80 °C)

Allows chemists to predictably build complex biaryl or heteroaryl systems without tedious chromatographic separation of regioisomers.

Elimination of Hazardous Activation Steps in Workflow

Utilizing the pre-formed (5-bromo-2-chloropyridin-4-yl)(morpholino)methanone bypasses the need to activate 5-bromo-2-chloroisonicotinic acid. Standard protocols for this activation require hazardous reagents such as thionyl chloride (SOCl2) or oxalyl chloride at elevated temperatures (70-80 °C) to form the acid chloride before morpholine addition [1]. Procuring the target compound eliminates these 2 synthetic steps and the associated corrosive off-gassing.

Evidence DimensionNumber of synthetic steps and hazardous reagent usage to reach the morpholino amide intermediate
Target Compound Data0 steps (pre-installed), no chlorinating agents required
Comparator Or Baseline5-bromo-2-chloroisonicotinic acid (requires 2 steps: SOCl2/oxalyl chloride activation, then amidation)
Quantified DifferenceElimination of 2 steps and 100% reduction in corrosive chlorinating agent usage
ConditionsStandard laboratory or scale-up synthesis of kinase inhibitor scaffolds

Significantly streamlines the procurement-to-synthesis pipeline by reducing labor, hazardous waste, and cycle time in library generation.

Synthesis of SOS1 and KRAS Pathway Inhibitors

Directly follows from the compound's orthogonal reactivity and the morpholine pharmacophore, which is frequently utilized in targeting the SOS1/KRAS interface without requiring late-stage amidation [1].

Development of PI3K/mTOR Kinase Inhibitor Libraries

Morpholine is a well-documented hinge-binding motif in PI3K inhibitors; the C5 and C2 positions allow for rapid structure-activity relationship (SAR) exploration via sequential cross-coupling and SNAr [2].

Late-Stage Lead Optimization via SNAr

The C2-chloride is structurally suited for late-stage displacement by various anilines or aliphatic amines after the C5 position has been elaborated, enabling divergent synthesis of drug candidates from a single advanced intermediate [1].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

303.96142 g/mol

Monoisotopic Mass

303.96142 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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